molecular formula C18H20N4O3S B10981306 methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10981306
M. Wt: 372.4 g/mol
InChI Key: KTUBGDROXGUNHE-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound consists of several fused rings and functional groups

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but I’ll highlight one common method:

    Hantzsch Synthesis:

Industrial Production:: Industrial-scale production methods may involve modifications of the Hantzsch synthesis or alternative approaches. specific details are proprietary and not widely available.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated as potential drugs due to its diverse pharmacological activities (antibacterial, antitumor, anti-inflammatory, etc.).

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on cellular processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets (enzymes, receptors) and modulates cellular pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 2-[(1-methylindazole-3-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N4O3S/c1-10(2)9-13-15(17(24)25-4)19-18(26-13)20-16(23)14-11-7-5-6-8-12(11)22(3)21-14/h5-8,10H,9H2,1-4H3,(H,19,20,23)

InChI Key

KTUBGDROXGUNHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=NN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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